molecular formula C8H5ClF2O B1421174 4'-Chloro-2',6'-difluoroacetophenone CAS No. 1017777-45-5

4'-Chloro-2',6'-difluoroacetophenone

Cat. No.: B1421174
CAS No.: 1017777-45-5
M. Wt: 190.57 g/mol
InChI Key: VEZAUYYYYPJSKR-UHFFFAOYSA-N
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Description

4’-Chloro-2’,6’-difluoroacetophenone is an organic compound with the molecular formula C8H5ClF2O and a molecular weight of 190.58 g/mol . It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4’-Chloro-2’,6’-difluoroacetophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 4-chloro-2,6-difluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

In industrial settings, the production of 4’-chloro-2’,6’-difluoroacetophenone may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-2’,6’-difluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-Chloro-2’,6’-difluoroacetophenone is used in various fields of scientific research:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving acetophenone derivatives.

    Medicine: As a starting material for the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4’-chloro-2’,6’-difluoroacetophenone involves its interaction with specific molecular targets. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the carbonyl group is converted to an alcohol, altering the compound’s reactivity and properties .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-2,2-difluoroacetophenone: Similar structure but with different substitution pattern.

    4-Chloro-2,6-difluoroaniline: Aniline derivative with similar substituents.

    2’,6’-Difluoroacetophenone: Lacks the chlorine substituent.

Uniqueness

4’-Chloro-2’,6’-difluoroacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of both chlorine and fluorine atoms on the phenyl ring influences its behavior in chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-(4-chloro-2,6-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZAUYYYYPJSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674002
Record name 1-(4-Chloro-2,6-difluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017777-45-5
Record name 1-(4-Chloro-2,6-difluorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017777-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chloro-2,6-difluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4'-chloro-2',6'-difluoroacetophenone interact with lipids and what are the downstream analytical benefits?

A1: this compound reacts with carbon-carbon double bonds (C=C) present in the fatty acyl tails of lipids through a photochemical reaction known as the Paternò-Büchi (PB) reaction []. This reaction forms a cyclic structure between CDFAP and the lipid molecule. The resulting modified lipid, now larger and more structurally constrained, exhibits a decreased collision cross-section (CCS) during ion mobility spectrometry analysis [].

  1. Improved separation in complex mixtures: The derivatized lipids shift away from the typically crowded region of ion mobility-mass spectrometry (IM-MS) space occupied by unmodified lipids, leading to better separation and identification of individual lipid species [].
  2. Enhanced structural information: The added cyclic structure is more readily fragmented during collision-induced dissociation (CID), a common technique in mass spectrometry. The specific fragmentation pattern generated provides valuable information about the location of the original C=C bond within the fatty acyl chain, aiding in lipid structure elucidation [].

Q2: What is the structural characterization of this compound?

A2: While the provided abstract doesn't list the exact molecular formula or weight, based on its name, we can deduce the following:

    Q3: How does this compound compare to other reagents used for similar applications?

    A3: The research highlights that CDFAP demonstrates comparable performance to a trifluorinated acetophenone reagent previously proposed by the Xia group []. Both reagents effectively reduce lipid CCS values and generate informative fragment ions.

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